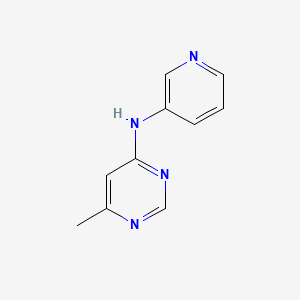

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine typically involves the reaction of 6-methylpyrimidin-4-amine with pyridine-3-carbaldehyde under specific conditions. One common method includes:

Starting Materials: 6-methylpyrimidin-4-amine and pyridine-3-carbaldehyde.

Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might involve more efficient and scalable methods, including:

Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

Catalysis: The use of catalysts can enhance the reaction efficiency and selectivity, making the process more cost-effective.

化学反応の分析

Buchwald-Hartwig Amination for N-Arylation

This Pd-catalyzed cross-coupling reaction enables arylation of the pyrimidine amino group. Key conditions and outcomes include:

| Substrate | Catalyst System | Yield | Application Example | Source |

|---|---|---|---|---|

| 4-(Pyridin-3-yl)pyrimidin-2-amine | PdCl₂(PPh₃)₂, xantphos, NaOtBu, toluene | 27–82% | Synthesis of N-aryl derivatives (e.g., N-methoxyphenyl) |

-

Mechanistic Insight : Xantphos enhances catalyst stability, while NaOtBu facilitates deprotonation of the amine.

-

Limitations : Electron-deficient aryl bromides show lower yields (e.g., 31% for N-(4-chlorophenyl)) .

Suzuki-Miyaura Coupling for Pyridyl Functionalization

The pyridin-3-yl group is introduced via Suzuki coupling, leveraging boronic acid derivatives:

| Substrate | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | PdCl₂(PPh₃)₂, Na₂CO₃, CH₃CN/H₂O (1:1), 78°C | 74% | 4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine |

Electrophilic Substitution at the Amino Group

The electron-deficient pyrimidine amine undergoes alkylation or acylation:

Benzylation

| Reaction Components | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Pyrimidin-2-amine + 2,4-dimethylbenzyl bromide | K₂CO₃, DMF, 130°C, 4 hr | 39% | N-Benzyl-4-(pyridin-3-yl)pyrimidin-2-amine |

Acylation with Chloroformates

Nucleophilic Aromatic Substitution (NAS)

Chlorinated pyrimidine intermediates react with amines under basic conditions:

| Substrate | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| 6-Chloropyrimidine-4-carboxylic acid + aniline | HATU, DMF, rt | 65–80% | N-Aryl-6-chloropyrimidine-4-carboxamides |

Curtius Rearrangement for Urea Formation

Advanced intermediates undergo Curtius rearrangement for carbamate synthesis:

Deprotection Strategies

Boc-protected intermediates are deprotected under acidic conditions:

| Substrate | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| tert-Butyl (4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)carbamate | TFA in DCM, rt | 85% | 6-Methyl-N¹-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine |

Regioselective Functionalization

Competitive substitution at pyrimidine vs. benzyl positions:

| Reaction Components | Conditions | Regioselectivity | Source |

|---|---|---|---|

| Dichloro-pyrazolo[3,4-d]pyrimidine + methylamine | THF, rt | 100% C4 selectivity |

Biological Activity-Driven Modifications

Derivatives exhibit anti-angiogenic and DNA-binding properties:

科学的研究の応用

Synthesis and Drug Development

The compound is frequently used as an intermediate in the synthesis of Bcr-Abl tyrosine kinase inhibitors, such as imatinib and nilotinib. These inhibitors are crucial in treating chronic myelogenous leukemia (CML) and other malignancies associated with the Philadelphia chromosome . The synthesis pathways often involve the coupling of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine with various amines to produce complex structures that exhibit potent antitumor activity.

Table 1: Key Synthesis Pathways

| Compound | Synthesis Method | Target Disease |

|---|---|---|

| Imatinib | Coupling with 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl | CML, GIST |

| Nilotinib | Reaction with 4-methylpiperazine derivatives | CML |

Antitubercular Activity

Recent studies have highlighted the potential antitubercular activity of compounds related to this compound. A series of pyrimidine derivatives were screened against Mycobacterium tuberculosis, leading to the identification of compounds that demonstrate significant activity without cross-resistance to existing tuberculosis treatments . This suggests that derivatives of this compound could be optimized for enhanced efficacy against tuberculosis.

Table 2: Antitubercular Screening Results

| Compound | Activity | Mechanism of Action |

|---|---|---|

| Compound A | Moderate | Unknown target identified |

| Compound B | Potent | Disruption of cell wall homeostasis |

Mechanism of Action Studies

The mechanism by which this compound exerts its biological effects is an area of active investigation. Initial studies suggest that it may interact with specific protein targets involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells . Chemoproteomic analyses have been employed to elucidate these interactions, identifying novel targets that could be exploited for therapeutic purposes.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds derived from this compound. Research has shown that modifications to the pyrimidine core and substituents on the aromatic rings can significantly influence biological activity and selectivity .

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased potency |

| Halogen substitution | Improved selectivity |

Conclusion and Future Directions

The applications of this compound span across various therapeutic areas, particularly in oncology and infectious diseases. Ongoing research into its synthesis, biological activity, and mechanisms of action will likely yield novel therapeutic agents with improved efficacy and safety profiles. Future studies should focus on optimizing its chemical structure through SAR analyses and exploring its potential in combination therapies for enhanced clinical outcomes.

作用機序

The mechanism of action of 6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain tyrosine kinases, which are enzymes involved in the regulation of cell growth and differentiation. By binding to the active site of these enzymes, the compound prevents their normal function, leading to the inhibition of cancer cell proliferation.

類似化合物との比較

Similar Compounds

Imatinib: A tyrosine kinase inhibitor used in

生物活性

6-methyl-N-(pyridin-3-yl)pyrimidin-4-amine is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and parasitic infections. This article provides a comprehensive overview of its biological activity, highlighting relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound belongs to the pyrimidine class, characterized by a pyridine ring substitution. Its molecular formula is C10H10N4, and it has a molecular weight of approximately 186.21 g/mol. The presence of both methyl and pyridyl groups contributes to its biological activity.

Antitrypanosomal Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antitrypanosomal properties against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's efficacy was evaluated through in vitro assays, with notable findings summarized in Table 1.

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| This compound | 4.8 | >100 | >20 |

| 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | 23 | 60 |

The compound demonstrated an IC50 value of 4.8 µM , indicating effective inhibition of the parasite while showing negligible toxicity towards L6 cells (rat skeletal myoblasts) at concentrations greater than 100 µM . This selectivity suggests a favorable therapeutic window for further development.

Anticancer Activity

In addition to its antitrypanosomal effects, derivatives of this compound have shown significant anticancer activity, particularly against lung cancer cell lines such as A549. A recent study reported that synthesized derivatives exhibited higher anticancer effects than imatinib, a well-known cancer treatment drug . The biological activities evaluated included:

- Cytotoxicity : Assessed using MTT assays.

- Antibacterial Activity : Against both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Evaluated through IC50 comparisons with ascorbic acid.

The results indicated that modifications in the chemical structure directly influenced the potency of these derivatives, establishing a logical relationship between structure and biological activity .

Structure–Activity Relationships (SAR)

The SAR analysis revealed that specific substitutions on the pyrimidine and pyridine rings significantly affect biological activity. For instance, the introduction of methoxy groups enhanced antitrypanosomal activity, while halogen substitutions impacted cytotoxicity profiles .

Case Studies

- Antitrypanosomal Study : A series of analogues were synthesized and tested for their antitrypanosomal activity. Compound 13 , with a methoxy substituent, exhibited submicromolar activity with an IC50 value significantly lower than other tested compounds .

- Anticancer Evaluation : In a comparative study against A549 cells, several derivatives were found to outperform standard treatments, suggesting potential for clinical application in resistant cases .

特性

IUPAC Name |

6-methyl-N-pyridin-3-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-5-10(13-7-12-8)14-9-3-2-4-11-6-9/h2-7H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHTZOKDYSSHMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。